molecular formula C14H12ClNO B6611873 N-(2-chlorophenyl)-2-methylbenzamide CAS No. 24291-60-9

N-(2-chlorophenyl)-2-methylbenzamide

Cat. No. B6611873
CAS RN: 24291-60-9
M. Wt: 245.70 g/mol
InChI Key: HWQWAAOWHZRMQM-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-methylbenzamide, also known as CPMB, is a synthetic compound commonly used in scientific research. It is an important tool in the study of biochemical and physiological processes, as it has been shown to have a variety of effects on cells and organisms. CPMB has been used in multiple studies to investigate the mechanisms of action of various biological compounds and to assess the effects of pharmaceuticals on cells and organisms.

Scientific Research Applications

Molecular Structure and Bonding Characteristics

N-(2-chlorophenyl)-2-methylbenzamide, a compound of interest in various research fields, displays unique bonding and structural features. The structure reveals specific orientations and conformations of the N—H and C=O bonds. Specifically, these bonds are trans to each other, with the N—H bond being syn to the ortho-chloro group in the aniline ring and the C=O bond being syn to the ortho-methyl substituent in the benzoyl ring. This arrangement is reminiscent of the structures observed in related compounds such as 2-chloro-N-(2-chlorophenyl)benzamide and 2-methyl-N-phenylbenzamide. The molecular packing of this compound involves chains formed through N—H⋯O hydrogen bonds (Gowda, Foro, Sowmya, & Fuess, 2008).

Potential Applications in Medicinal Chemistry

The research on compounds structurally related to this compound often focuses on their potential applications in medicinal chemistry. For example, a related compound, N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, showcases potent C-C chemokine receptor 1 (CCR1) antagonistic properties. This compound's benzamide functionality underwent tritium/hydrogen exchange, indicating potential utility in radiolabeling studies for pharmacological research (Hong et al., 2015).

Molecular Interactions and Stability

The stability and interaction characteristics of this compound are reflected in its molecular structure. The dihedral angles between different rings and groups within the molecule, as well as the formation of chains through specific hydrogen bonds, suggest a stable structure conducive to forming solid-state materials or interacting with other molecules in a predictable manner. This stability is paramount for potential applications in material science or pharmaceuticals (Gowda, Foro, Sowmya, & Fuess, 2008).

Eco-Toxicological Considerations

In the context of environmental impact and ecological risk assessment, understanding the toxicity of chemical compounds is crucial. While the direct studies on this compound might be limited, research on structurally similar compounds, such as Benzophenone and N,N-Diethyl-3 Methylbenzamide, provides insight into the potential ecological effects of chemical substances used in personal care products. These studies emphasize the importance of evaluating the toxicological impact on various aquatic organisms and the broader ecosystem (Sun et al., 2016).

properties

IUPAC Name

N-(2-chlorophenyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-10-6-2-3-7-11(10)14(17)16-13-9-5-4-8-12(13)15/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQWAAOWHZRMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282745
Record name N-(2-chlorophenyl)-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24291-60-9
Record name NSC27875
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27875
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-chlorophenyl)-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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